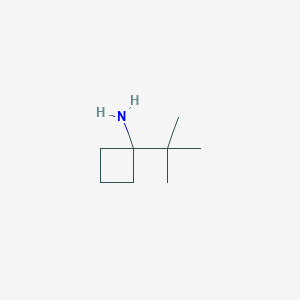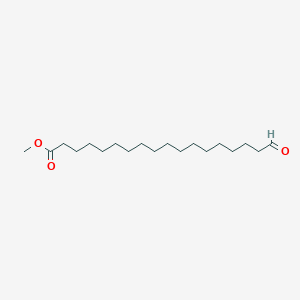
Methyl 18-oxooctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 18-oxooctadecanoate can be synthesized through several methods. One common approach involves the oxidation of methyl stearate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled conditions to ensure the selective oxidation of the terminal methyl group to a keto group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic oxidation of methyl stearate. Catalysts such as palladium or platinum are used to facilitate the oxidation process, which is carried out at elevated temperatures and pressures to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 18-oxooctadecanoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the keto group to a carboxyl group, forming octadecanedioic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride, resulting in the formation of methyl 18-hydroxyoctadecanoate.
Substitution: The keto group can participate in nucleophilic substitution reactions, where nucleophiles such as hydrazine or hydroxylamine react with the keto group to form hydrazones or oximes
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or catalytic oxidation with palladium or platinum.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Hydrazine, hydroxylamine, or other nucleophiles under mild conditions
Major Products
Oxidation: Octadecanedioic acid.
Reduction: Methyl 18-hydroxyoctadecanoate.
Substitution: Hydrazones, oximes, and other derivatives
Wissenschaftliche Forschungsanwendungen
Methyl 18-oxooctadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including polymers and surfactants.
Biology: It serves as a model compound for studying the metabolism of long-chain fatty acids and their derivatives.
Medicine: Research has explored its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of methyl 18-oxooctadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as fatty acid oxidases, leading to the formation of metabolites that participate in cellular processes. The keto group allows it to form hydrogen bonds and interact with proteins and other biomolecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-oxooctadecanoate: Similar structure but with the keto group at the 2nd carbon position.
Methyl 5-oxooctadecanoate: Keto group at the 5th carbon position.
Methyl 12-oxooctadecanoate: Keto group at the 12th carbon position .
Uniqueness
Methyl 18-oxooctadecanoate is unique due to the position of the keto group at the terminal end of the carbon chain. This positioning influences its reactivity and interactions with other molecules, making it distinct from other oxooctadecanoates.
Eigenschaften
Molekularformel |
C19H36O3 |
|---|---|
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
methyl 18-oxooctadecanoate |
InChI |
InChI=1S/C19H36O3/c1-22-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20/h18H,2-17H2,1H3 |
InChI-Schlüssel |
LHAJLOOCIUSIMM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCCCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


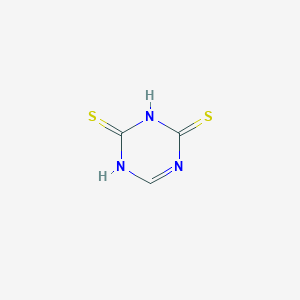
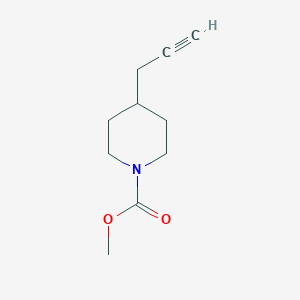
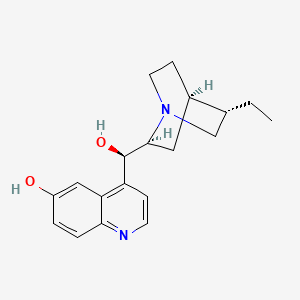
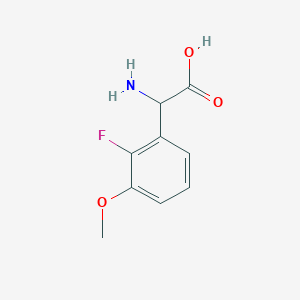

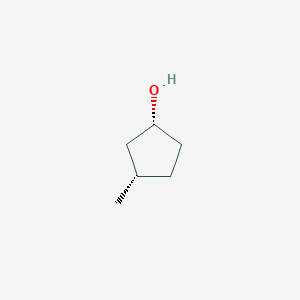
![3-(3-Methoxybenzyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12973429.png)
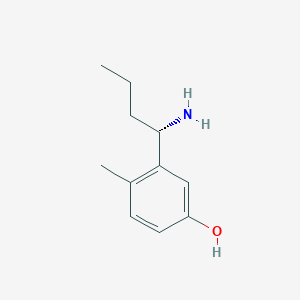
![5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride](/img/structure/B12973439.png)

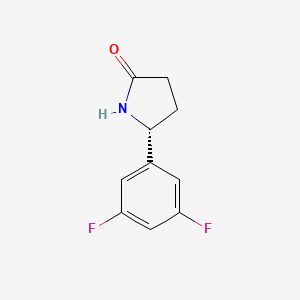

![4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12973467.png)
